Technical Whitepaper: Safety Data Sheet (SDS) and Toxicity Profile of 3-(Hydroxymethyl)-4,5-dimethylphenol
Technical Whitepaper: Safety Data Sheet (SDS) and Toxicity Profile of 3-(Hydroxymethyl)-4,5-dimethylphenol
Executive Summary
3-(Hydroxymethyl)-4,5-dimethylphenol is a highly specialized phenolic building block utilized in advanced organic synthesis and drug discovery. Characterized by a phenol core substituted with two electron-donating methyl groups and a hydroxymethyl moiety, this compound presents unique reactive and metabolic liabilities. This whitepaper synthesizes its predictive toxicology, standardized safety data, and the necessary experimental protocols for evaluating its metabolic stability, providing drug development professionals with a comprehensive framework for safe handling and assay integration.
Physicochemical & Structural Profiling
Understanding the physicochemical baseline is critical for predicting pharmacokinetic behavior and toxicity. The presence of the methyl groups increases the compound's lipophilicity compared to a standard phenol ring, thereby enhancing its membrane permeability and potential for dermal absorption ()[1].
| Parameter | Value / Description | Rationale / Implication |
| Molecular Formula | C9H12O2 | - |
| Molecular Weight | 152.19 g/mol | Small molecule; falls well within Lipinski’s Rule of 5. |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; enables rapid dermal and cellular penetration. |
| pKa (Phenolic OH) | ~9.5 - 10.5 | Weak acid; causes rapid protein denaturation upon tissue contact. |
| H-Bond Donors | 2 (-OH, -CH2OH) | Facilitates interaction with metabolic enzymes (e.g., CYP450 active sites). |
| H-Bond Acceptors | 2 | Influences aqueous solubility and receptor binding kinetics. |
Mechanistic Toxicology & Metabolic Activation
Based on the established toxicity profiles of structural analogs such as 2,3-dimethylphenol and 2,4-dimethylphenol, 3-(Hydroxymethyl)-4,5-dimethylphenol is predicted to exhibit significant acute and chronic toxicities ()[2].
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Corrosive & Systemic Liabilities: The compound acts as a corrosive agent to biological tissues. The lipophilic dimethylphenol core dissolves the lipid bilayer of the stratum corneum, leading to rapid coagulation necrosis and systemic absorption.
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Metabolic Activation (Toxification): The structural arrangement—specifically the unsubstituted ortho positions relative to the phenolic hydroxyl, combined with the hydroxymethyl group—creates a prime target for Phase I hepatic metabolism. Cytochrome P450 (CYP) enzymes oxidize the phenol ring, stripping electrons to form a highly reactive, electrophilic quinone methide intermediate.
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Cellular Causality: If not rapidly neutralized by Phase II conjugation (e.g., Glutathione S-Transferase), these electrophiles covalently bind to nucleophilic residues on cellular proteins and DNA. This leads to profound intracellular glutathione (GSH) depletion, oxidative stress, and ultimately, hepatocyte apoptosis.
Figure 1: CYP450-mediated metabolic activation and toxicity pathway.
Safety Data Sheet (SDS) Core Parameters
Extrapolating from regulatory data on dimethylphenols and hydroxymethylphenols, the following GHS classifications and handling protocols must be strictly adhered to ()[3].
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GHS Hazard Classifications:
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Acute Tox. 3 (Oral/Dermal): Toxic if swallowed or in contact with skin (H301 + H311).
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Skin Corr. 1B: Causes severe skin burns and eye damage (H314).
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Aquatic Chronic 2: Toxic to aquatic life with long-lasting effects (H411).
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First Aid & Exposure Controls:
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Dermal Exposure: Do not use water initially, as it may spread the lipophilic chemical. Wipe with Polyethylene Glycol (PEG 300/400) or copious amounts of soap and water to solubilize and remove the phenol ()[2].
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Ocular Exposure: Flush immediately with water for 15 minutes; seek emergency ophthalmological care.
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PPE: Nitrile or neoprene gloves (minimum 0.4 mm thickness), chemical safety goggles, and a NIOSH-approved respirator if aerosolization is possible.
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Experimental Protocol: In Vitro Cytotoxicity & Reactive Metabolite Trapping
To empirically validate the predicted hepatotoxicity and metabolic liabilities, a self-validating in vitro workflow is required. This protocol utilizes HepG2 cells and human liver microsomes (HLMs) to assess viability and trap transient electrophiles.
Causality & Design Rationale:
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Why HepG2 cells? Unlike standard immortalized lines (e.g., HEK293), HepG2 cells retain basal expression of hepatic CYP450 enzymes, making them the gold standard for evaluating metabolism-induced hepatotoxins.
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Why GSH Trapping? Quinone methides are too transient to detect directly. By introducing exogenous GSH, we force a nucleophilic attack that yields a stable GSH-adduct. Detecting a mass shift of +307 Da via LC-MS/MS provides definitive proof of reactive metabolite formation.
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Self-Validating System: The inclusion of Acetaminophen acts as a positive control to validate the assay's sensitivity to CYP-mediated GSH depletion, ensuring no false negatives occur due to inactive enzyme batches.
Step-by-Step Methodology:
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Test Article Preparation: Dissolve 3-(Hydroxymethyl)-4,5-dimethylphenol in anhydrous DMSO to create a 10 mM stock. Critical: Final assay DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity.
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Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-white-walled plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 to allow adherence.
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Dosing & Controls:
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Treat cells with a concentration gradient of the test article (0.1 µM to 100 µM).
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Positive Control: Acetaminophen (10 mM) – a known CYP2E1 substrate that depletes GSH.
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Negative Control: 0.1% DMSO vehicle.
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Viability Assessment (48h): Add CellTiter-Glo® reagent to lyse cells and measure ATP. Luminescence output is directly proportional to the number of metabolically active cells. Calculate the IC 50 using non-linear regression.
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Microsomal Stability & Trapping (LC-MS/MS):
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Incubate 10 µM of the test article with 1 mg/mL HLMs, 1 mM NADPH, and 5 mM GSH in phosphate buffer (pH 7.4) for 60 minutes at 37°C.
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Quench the reaction with an equal volume of ice-cold acetonitrile.
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Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS in positive ion mode, scanning for the parent mass + 307 Da (GSH adduct).
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Figure 2: High-throughput in vitro cytotoxicity and metabolite trapping workflow.
Conclusion
3-(Hydroxymethyl)-4,5-dimethylphenol is a highly reactive, lipophilic phenolic compound. While its structure makes it a valuable synthetic intermediate, it carries significant toxicological liabilities, including severe dermal corrosion and CYP-mediated hepatotoxicity. Drug development professionals must employ rigorous safety controls, utilize appropriate PPE, and implement robust in vitro screening protocols like GSH trapping to fully characterize its metabolic fate before advancing to in vivo models.
References
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Title: 2,4-Dimethylphenol Standard - Safety Data Sheet Source: Agilent Technologies URL: [Link]
